molecular formula C6H7ClF2N2O B13668293 4-(Difluoromethoxy)pyridin-2-amine hydrochloride

4-(Difluoromethoxy)pyridin-2-amine hydrochloride

Cat. No.: B13668293
M. Wt: 196.58 g/mol
InChI Key: HPLOOXNNFLUGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H6F2N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the pyridine ring, along with an amine group (-NH2) at the 2-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)pyridin-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a fluorinating agent such as difluoromethyl ether.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(Difluoromethoxy)pyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)pyridin-4-amine
  • 4-(Trifluoromethoxy)pyridin-2-amine
  • (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride

Comparison

4-(Difluoromethoxy)pyridin-2-amine hydrochloride is unique due to the specific positioning of the difluoromethoxy and amine groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethoxy derivative may exhibit different lipophilicity and metabolic properties due to the additional fluorine atom.

Properties

Molecular Formula

C6H7ClF2N2O

Molecular Weight

196.58 g/mol

IUPAC Name

4-(difluoromethoxy)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-4-1-2-10-5(9)3-4;/h1-3,6H,(H2,9,10);1H

InChI Key

HPLOOXNNFLUGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)F)N.Cl

Origin of Product

United States

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